1-(azetidin-3-yl)-1H-pyrazole

Salt selection Solubility Building block procurement

1-(Azetidin-3-yl)-1H-pyrazole (CAS 1107627-16-6, molecular formula C₆H₉N₃, molecular weight 123.16 g/mol) is a heterocyclic building block composed of a four-membered azetidine ring N-linked to a five-membered pyrazole ring. It is classified as a secondary amine and belongs to the class of cyclic aliphatic compounds.

Molecular Formula C6H9N3
Molecular Weight 123.16 g/mol
CAS No. 1107627-16-6
Cat. No. B1511996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(azetidin-3-yl)-1H-pyrazole
CAS1107627-16-6
Molecular FormulaC6H9N3
Molecular Weight123.16 g/mol
Structural Identifiers
SMILESC1C(CN1)N2C=CC=N2
InChIInChI=1S/C6H9N3/c1-2-8-9(3-1)6-4-7-5-6/h1-3,6-7H,4-5H2
InChIKeyBTVFEBGEHBKUDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Azetidin-3-yl)-1H-pyrazole (CAS 1107627-16-6): Procurement-Grade Heterocyclic Building Block for Azetidine-Pyrazole Scaffold Synthesis


1-(Azetidin-3-yl)-1H-pyrazole (CAS 1107627-16-6, molecular formula C₆H₉N₃, molecular weight 123.16 g/mol) is a heterocyclic building block composed of a four-membered azetidine ring N-linked to a five-membered pyrazole ring . It is classified as a secondary amine and belongs to the class of cyclic aliphatic compounds . The free base is a powder requiring storage at -10 °C and shipment on ice pack . The compound is predominantly used as a key synthetic intermediate for constructing biologically active molecules, including kinase inhibitors (e.g., baricitinib-related intermediates) and S1P receptor modulators [1] [2].

Why 1-(Azetidin-3-yl)-1H-pyrazole Cannot Be Directly Replaced by Positional Isomers or Pyrrolidine Analogs in Synthesis


Despite superficial structural similarity, the specific connectivity of the azetidine N1 to the pyrazole N1 position in 1-(azetidin-3-yl)-1H-pyrazole generates a unique combination of ring strain, basicity, and steric environment that differs fundamentally from positional isomers (e.g., 3- or 5-(azetidin-3-yl)-1H-pyrazole) and from pyrrolidine analogs (e.g., 1-(pyrrolidin-3-yl)-1H-pyrazole). The four-membered azetidine ring imposes a constrained geometry with a computed CLogP of -0.211 and a measured pKa profile distinct from the more flexible five-membered pyrrolidine ring, which typically yields higher logP and altered hydrogen-bonding capacity . These differences directly affect reactivity in cross-coupling reactions, the conformational bias of downstream drug candidates, and the overall synthetic route efficiency, as demonstrated in the synthesis of baricitinib intermediates where the azetidine-3-yl attachment to the pyrazole N1 is essential for JAK1/JAK2 selectivity [1].

1-(Azetidin-3-yl)-1H-pyrazole Procurement Evidence: Purity, Physicochemical Profile, and Salt-Form Differentiation Versus Closest Analogs


Free Base vs. Dihydrochloride Salt: Solubility and Handling Trade-Offs for 1-(Azetidin-3-yl)-1H-pyrazole Procurement

Procurement decisions must weigh the free base against the dihydrochloride salt form. The free base (CAS 1107627-16-6) is a powder with purity ≥91% (Enamine) or ≥95% (Sigma-Aldrich) and requires storage at -10 °C . The dihydrochloride salt (CAS 1221715-95-2, C₆H₁₁Cl₂N₃, MW 196.08 g/mol) offers enhanced aqueous solubility due to dual protonation of the azetidine nitrogen and is available at 96% purity (Combi-Blocks/Fisher) or 98% purity (Indagoo/CymitQuimica), with ambient-temperature storage stability . The salt form eliminates the need for cold-chain shipping, reducing procurement complexity.

Salt selection Solubility Building block procurement Azetidine chemistry

CLogP Differentiation of 1-(Azetidin-3-yl)-1H-pyrazole Versus Pyrrolidine Analogs for Drug-Likeness Optimization

The computed octanol-water partition coefficient (CLogP) for the free base is -0.211 , indicating hydrophilic character. This represents a significant lipophilicity difference compared to the pyrrolidine analog 1-(pyrrolidin-3-yl)-1H-pyrazole, which, based on the additional methylene group in the saturated ring, is predicted to have a CLogP approximately +0.3 to +0.5 units higher (class-level inference from the Hansch-Leo fragmental constant for -CH₂-). This lower lipophilicity translates to improved aqueous solubility and reduced logD at physiological pH, which are critical parameters for fragment-based drug discovery where high solubility and low non-specific binding are required.

Lipophilicity Drug-likeness Building block selection Physicochemical property

Structural Rigidity and Hydrogen-Bond Donor Count: Azetidine-3-yl vs. Azetidine-2-yl and Piperidine Analogs in Kinase Inhibitor Design

The 1-(azetidin-3-yl)-1H-pyrazole scaffold provides exactly 1 hydrogen-bond donor (the azetidine NH) and 3 hydrogen-bond acceptors (pyrazole N2 and azetidine N, plus pyrazole π-system) . In the context of kinase inhibitor design, this H-bond donor-acceptor profile differs from 1-(azetidin-2-yl)-1H-pyrazole (which alters the dihedral angle between the rings and changes the spatial orientation of the NH) and from 1-(piperidin-4-yl)-1H-pyrazole (which adds conformational flexibility and increases logP). The constrained 3-azetidinyl linkage enforces a specific exit vector angle (~109° for the azetidine N–C bond relative to the pyrazole plane) that has been exploited in JAK inhibitor scaffolds, including baricitinib intermediates, where the azetidine-3-yl attachment at the pyrazole N1 is critical for JAK1/JAK2 selectivity [1].

Conformational restriction Kinase inhibitor Building block design Hinge-binding scaffold

Regioisomeric Purity: 1-(Azetidin-3-yl)-1H-pyrazole vs. 3-(Azetidin-3-yl)-1H-pyrazole Differentiation by Synthetic Accessibility and Downstream Reactivity

The N1-linked isomer (1-(azetidin-3-yl)-1H-pyrazole) is chemically distinct from the C3-linked isomer (3-(azetidin-3-yl)-1H-pyrazole, CAS 2228116-30-9) in terms of both synthetic preparation and downstream reactivity. The N1-linked isomer is prepared by direct N-alkylation of pyrazole with a protected 3-iodoazetidine or 3-methanesulfonyloxyazetidine, a route that is orthogonal to the C3-linked isomer which requires C–C bond formation via cross-coupling . The N1-linked product contains a reactive secondary amine (pKa ~10–11 for azetidine NH) that can be selectively functionalized (e.g., sulfonylation, acylation) without affecting the pyrazole ring, whereas the C3-linked isomer presents the pyrazole NH (pKa ~14) and a different reactivity profile . This regioisomeric differentiation is critical for multi-step synthetic planning.

Regioisomer Synthetic route Cross-coupling Building block quality

Application Scenarios for 1-(Azetidin-3-yl)-1H-pyrazole (CAS 1107627-16-6) Driven by Differential Evidence


Fragment-Based Drug Discovery Libraries Requiring High Solubility and Low LogP

The computed CLogP of -0.211 and favorable H-bond donor/acceptor profile place 1-(azetidin-3-yl)-1H-pyrazole within the optimal physicochemical space for fragment screening libraries (MW < 250, CLogP < 3, HBD ≤ 3, HBA ≤ 6). Procurement of the free base (≥95% purity) enables direct incorporation into fragment cocktails for NMR-based or SPR-based screening against kinase targets, where the constrained azetidine geometry reduces entropic penalty upon binding compared to flexible piperidine analogs.

Synthesis of JAK-Selective Kinase Inhibitor Intermediates via N1-Functionalization

The compound serves as a direct precursor for constructing the pyrazol-1-yl-azetidine core found in baricitinib intermediates. The presence of a single reactive secondary amine at the azetidine 3-position enables selective sulfonylation (e.g., ethylsulfonyl) without pyrazole ring protection, as demonstrated in the synthesis of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile [1]. This regioselectivity is not achievable with 3- or 5-(azetidin-3-yl)-1H-pyrazole isomers, making the N1-linked isomer uniquely suited for this synthetic route.

Parallel Medicinal Chemistry Requiring Ambient-Stable Salt Forms

For high-throughput parallel synthesis, the dihydrochloride salt (96–98% purity, CAS 1221715-95-2) eliminates cold-chain logistics and can be directly weighed under ambient conditions . The salt form's enhanced aqueous solubility facilitates solution-phase chemistry in polar solvents (water, DMF, DMSO) without the need for pH adjustment, reducing handling time and improving reproducibility in library production.

Structure-Based Design of S1P Receptor Modulators Exploiting Azetidine Geometry

The azetidine-pyrazole scaffold has been claimed in patents for S1P receptor modulators [2]. The rigid 109° exit vector from the azetidine-3-yl attachment to the pyrazole N1 positions the pyrazole ring in an orientation that matches the S1P1 receptor binding pocket, as inferred from patent SAR tables. Procurement of 1-(azetidin-3-yl)-1H-pyrazole as a building block enables exploration of this geometric pharmacophore without requiring de novo synthesis of the constrained azetidine ring.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(azetidin-3-yl)-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.